molecular formula C14H18ClN3S B297878 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol

2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol

Cat. No. B297878
M. Wt: 295.8 g/mol
InChI Key: UDTAIPLUPFVHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that contains a triazole ring and a thiol group. This compound has been synthesized using various methods and has shown promise in a range of research applications.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol is not fully understood. However, it has been proposed that this compound may act by inhibiting enzymes involved in DNA replication and repair. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol has biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial and fungal cells. It may also have antioxidant properties and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol in lab experiments include its potential biological activity and its ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its potential as an antibacterial and antifungal agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-chlorophenylhydrazine with 2-(methylthio)acetaldehyde in the presence of a catalyst. The resulting intermediate is then treated with formaldehyde and ammonium acetate to yield the final product.

Scientific Research Applications

2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol has been used in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antibacterial and antifungal properties. Additionally, this compound has been used in the synthesis of other compounds with potential biological activity.

properties

Product Name

2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C14H18ClN3S/c1-10-3-2-8-14(9-10)16-13(19)18(17-14)12-6-4-11(15)5-7-12/h4-7,10,17H,2-3,8-9H2,1H3,(H,16,19)

InChI Key

UDTAIPLUPFVHAC-UHFFFAOYSA-N

Isomeric SMILES

CC1CCCC2(C1)NN(C(=N2)S)C3=CC=C(C=C3)Cl

SMILES

CC1CCCC2(C1)NC(=S)N(N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1CCCC2(C1)NN(C(=N2)S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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